molecular formula C7H14N2O2 B13327811 4-(aminomethyl)-4-Piperidinecarboxylic acid

4-(aminomethyl)-4-Piperidinecarboxylic acid

Cat. No.: B13327811
M. Wt: 158.20 g/mol
InChI Key: MVSUXCVXOPOLOF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-4-Piperidinecarboxylic acid can be achieved through several methods. One common approach involves the esterification of amino acids with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-4-Piperidinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids. These products have various applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

4-(aminomethyl)-4-Piperidinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-4-Piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it binds to plasminogen and inhibits its conversion to plasmin, thereby reducing fibrinolysis and preventing excessive bleeding . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(aminomethyl)-4-Piperidinecarboxylic acid include:

  • 4-(aminomethyl)benzoic acid
  • 4-(aminomethyl)phenylacetic acid
  • 4-(aminomethyl)cyclohexanecarboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Biological Activity

4-(Aminomethyl)-4-Piperidinecarboxylic acid, also known as aminomethylpiperidinecarboxylic acid or a related derivative, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications of its use in various therapeutic contexts.

Chemical Structure and Properties

The structure of this compound features a piperidine ring with an amino group and a carboxylic acid substituent, which can influence its interaction with biological targets. The compound's ability to act as a GABA receptor modulator has been of particular interest in neuropharmacology.

GABA Receptor Interaction

Research indicates that this compound exhibits selective binding to GABA receptors. It has been shown to interact with the GABA_A receptor, influencing neurotransmission and demonstrating potential anxiolytic effects. Compounds structurally related to this compound have been evaluated for their ability to modulate GABAergic activity, with findings suggesting that it may act as a partial agonist in certain contexts .

Antiproliferative Effects

In studies evaluating the antiproliferative effects against various cancer cell lines, derivatives of piperidine compounds have shown promising results. For example, hybrid compounds incorporating piperidine structures have demonstrated significant cytotoxicity against cancer cells by targeting key kinases such as EGFR and BRAF . The presence of the carboxylic acid group may enhance the bioactivity of these compounds by improving solubility and receptor binding affinity.

Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the antiproliferative effects of this compound derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell proliferation. For instance, one derivative showed an IC50 value of 0.33 µM against BRAF V600E mutated cells, highlighting its potential as a therapeutic agent in targeted cancer therapies .

Study 2: Neuropharmacological Effects

In another study focusing on the neuropharmacological properties, this compound was tested for its ability to modulate GABA_A receptor activity. The findings revealed that it could enhance GABAergic transmission, which may contribute to its anxiolytic-like effects in animal models. This suggests a possible application in treating anxiety disorders or other conditions associated with dysregulated GABA signaling .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
GABA_A Receptor ModulationPartial Agonist
Antiproliferative ActivityInhibition of EGFR/BRAF Kinases
Cytotoxicity in Cancer CellsInduction of Apoptosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(aminomethyl)-4-piperidinecarboxylic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step processes, such as acetylation of piperidine derivatives using acetic anhydride in the presence of catalysts like pyridine under reflux conditions. Reaction parameters, including temperature (e.g., 80–100°C for reflux), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios, significantly influence yield. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton and carbon environments, particularly the aminomethyl and carboxylic acid groups.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., theoretical MW: 172.22 g/mol) .
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1700 cm1^{-1} (C=O stretch) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

  • Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) but limited solubility in non-polar solvents. Stability studies should assess degradation under acidic/basic conditions (pH 2–12) and temperatures (e.g., 4°C for long-term storage). Use lyophilization for hygroscopic samples to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., using Evans’ oxazolidinones) can enforce stereochemistry at the aminomethyl or piperidine ring positions. For example, tert-butoxycarbonyl (Boc) protection of the amine group during synthesis prevents racemization, as demonstrated in related piperidinecarboxylic acid derivatives .

Q. What strategies are effective in resolving contradictory data on the biological activity of this compound analogs?

  • Methodological Answer : Discrepancies in biological assays (e.g., IC50_{50} values) may arise from differences in cell lines, assay protocols, or compound purity. Standardize assays using validated cell models (e.g., HEK293 for receptor binding) and orthogonal techniques (e.g., SPR for binding affinity). Cross-validate data with structural analogs, such as ethyl 4-aminopiperidine-4-carboxylate, to identify structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of this compound-based inhibitors for neurological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding modes to targets like GABAA_A receptors or monoamine transporters. Focus on key interactions: the carboxylic acid group with basic residues (e.g., Arg/Lys) and the aminomethyl moiety with hydrophobic pockets. Validate predictions with mutagenesis studies .

Q. What methodological considerations are critical for assessing the pharmacokinetic (PK) properties of this compound in preclinical models?

  • Methodological Answer : Conduct in vitro ADME assays:

  • Permeability : Caco-2 cell monolayers to estimate intestinal absorption.
  • Metabolic Stability : Liver microsome assays (human/rodent) to identify CYP450-mediated oxidation.
  • In vivo PK studies in rodents should monitor plasma half-life and brain penetration via LC-MS/MS, accounting for blood-brain barrier transporters .

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters:

  • Temperature : Lower temperatures (e.g., 0–5°C) during acetylation reduce side reactions.
  • Catalyst Loading : Pyridine (1.2 equiv) ensures complete acetylation without excess.
  • Workup : Quench reactions with aqueous NaHCO3_3 to neutralize unreacted acetic anhydride .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

4-(aminomethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c8-5-7(6(10)11)1-3-9-4-2-7/h9H,1-5,8H2,(H,10,11)

InChI Key

MVSUXCVXOPOLOF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CN)C(=O)O

Origin of Product

United States

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